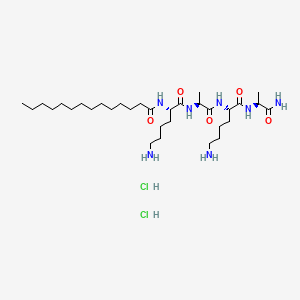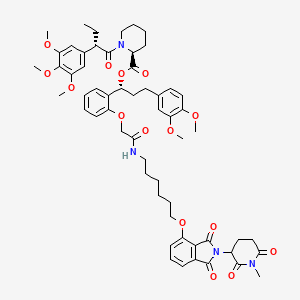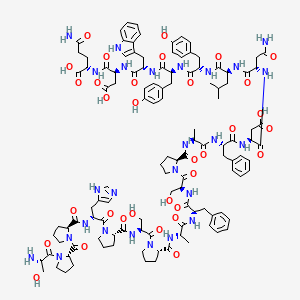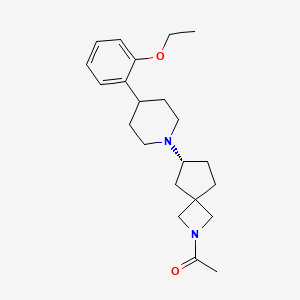
M1/M4 muscarinic agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M1/M4 muscarinic agonist 2 is a compound that selectively activates the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in the central nervous system, particularly in cognitive processes and modulation of neurotransmitter release. The compound has shown promise in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M1/M4 muscarinic agonist 2 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the selectivity and potency of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to enhance reaction rates and selectivity.
Catalysts and solvents: Selecting appropriate catalysts and solvents to improve efficiency and reduce environmental impact.
Purification techniques: Implementing large-scale purification methods such as continuous chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
M1/M4 muscarinic agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s activity.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
M1/M4 muscarinic agonist 2 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the structure-activity relationships of muscarinic receptors and to develop new therapeutic agents.
Biology: It is employed in research on neurotransmitter systems and their role in cognitive functions and neurological disorders.
Medicine: The compound is being investigated for its potential to treat conditions such as Alzheimer’s disease, schizophrenia, and other cognitive impairments.
Industry: This compound is used in the development of new drugs and in the study of receptor pharmacology
Mechanism of Action
M1/M4 muscarinic agonist 2 exerts its effects by selectively binding to and activating the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are coupled to G proteins, which mediate various intracellular signaling pathways. Activation of M1 receptors primarily involves the phosphoinositide pathway, leading to increased intracellular calcium levels. M4 receptor activation, on the other hand, inhibits adenylyl cyclase, reducing cyclic adenosine monophosphate levels. These pathways modulate neurotransmitter release and neuronal excitability, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
M1/M4 muscarinic agonist 2 is unique in its selectivity for the M1 and M4 receptor subtypes. Similar compounds include:
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors, used in research on cognitive disorders.
Arecoline: A natural muscarinic agonist derived from betel nut, with activity at multiple muscarinic receptor subtypes.
Pilocarpine: A non-selective muscarinic agonist used in the treatment of glaucoma and dry mouth.
Compared to these compounds, this compound offers improved selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C22H32N2O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]ethanone |
InChI |
InChI=1S/C22H32N2O2/c1-3-26-21-7-5-4-6-20(21)18-9-12-23(13-10-18)19-8-11-22(14-19)15-24(16-22)17(2)25/h4-7,18-19H,3,8-16H2,1-2H3/t19-/m1/s1 |
InChI Key |
OXGXBTFDNVXKPX-LJQANCHMSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)
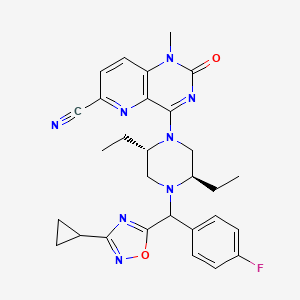
![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)
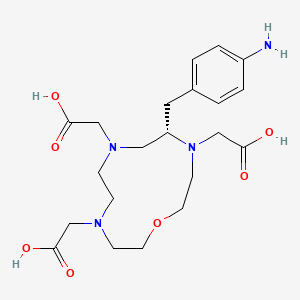
![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)
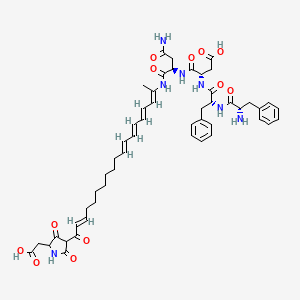
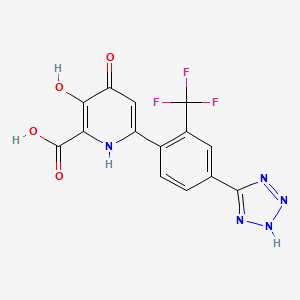

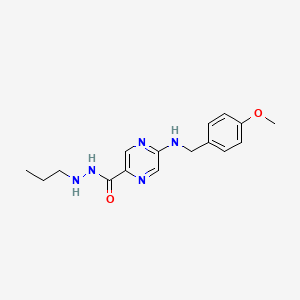
![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
